Lepimectin

Catalog No.
S14687757
CAS No.
863549-51-3
M.F
C41H53NO10
M. Wt
719.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lepimectin

CAS Number

863549-51-3

Product Name

Lepimectin

IUPAC Name

[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2Z)-2-methoxyimino-2-phenylacetate

Molecular Formula

C41H53NO10

Molecular Weight

719.9 g/mol

InChI

InChI=1S/C41H53NO10/c1-7-33-24(2)18-19-40(52-33)22-31-21-30(51-40)17-16-26(4)36(50-39(45)34(42-47-6)28-13-9-8-10-14-28)25(3)12-11-15-29-23-48-37-35(43)27(5)20-32(38(44)49-31)41(29,37)46/h8-16,20,24-25,30-33,35-37,43,46H,7,17-19,21-23H2,1-6H3/b12-11+,26-16+,29-15+,42-34-/t24-,25-,30+,31-,32-,33+,35+,36+,37+,40+,41+/m0/s1

InChI Key

HICUREFSAIZXFQ-JOWPUVSESA-N

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C(=NOC)C6=CC=CC=C6)C)C

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC(=O)/C(=N\OC)/C6=CC=CC=C6)\C)C

Lepimectin A4 is a synthetic macrocyclic lactone that is a key component of the insecticide lepimectin. It is derived from milbemycin, which is produced through the fermentation of Streptomyces species. Lepimectin A4 exhibits potent insecticidal, acaricidal, and nematocidal properties, making it an important agent in agricultural practices for pest control. Its chemical structure allows it to effectively target various pests by interfering with their nervous systems, leading to paralysis and death .

That can modify its structure and enhance its properties:

  • Oxidation: Lepimectin A4 can be oxidized to form various oxidized derivatives using agents like potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can alter the functional groups within lepimectin A4, commonly utilizing sodium borohydride as the reducing agent.
  • Substitution: Substitution reactions allow for the introduction of different substituents into the lepimectin A4 molecule, depending on the desired modifications.

The major products from these reactions include oxidized, reduced, and substituted derivatives of lepimectin A4, which can be useful for further research and application.

Lepimectin A4 functions primarily as an allosteric modulator of glutamate-gated chloride channels (GluCl). By binding to these channels, it enhances their activity, resulting in increased chloride ion influx into target cells. This hyperpolarization of the cell membrane leads to paralysis and ultimately death in insects and other pests. The compound's efficacy against a broad spectrum of pests makes it a valuable tool in pest management strategies .

The synthesis of lepimectin A4 typically involves several steps:

  • Starting Material: The process begins with 15-hydroxy-5-ketomilbemycin A3/A4.
  • Coupling Reaction: This compound is coupled with methoxyiminophenylacetic acid.
  • Reduction Step: The resulting product undergoes reduction using sodium borohydride.

Commercially, lepimectin is produced as a mixture of lepimectin A3 and A4 through controlled fermentation of Streptomyces species, followed by extraction and purification processes .

Lepimectin A4 has diverse applications across several fields:

  • Agriculture: It is primarily used as an active ingredient in insecticides and acaricides for controlling pest populations in crops.
  • Scientific Research: Lepimectin serves as a model compound for studying macrocyclic lactones and their interactions with biological systems.
  • Medicine: Research is ongoing into its potential use in developing new anthelmintic and antiparasitic drugs due to its biological activity against various organisms .

Studies on the interactions of lepimectin A4 with other compounds have shown that it can be combined effectively with other insecticides to enhance pest control efficacy. For instance, formulations combining lepimectin with pyriproxyfen have been explored for synergistic effects in pest management. These studies aim to improve the effectiveness and reduce the environmental impact of pesticide use by leveraging the unique mechanisms of action of different compounds .

Lepimectin A4 shares similarities with several related compounds, each with unique properties:

Compound NameStructure TypeBiological ActivityUnique Features
Milbemycin A3Macrocyclic lactoneInsecticidal, acaricidalPredecessor to lepimectin; less effective
Milbemycin oximeMacrocyclic lactoneInsecticidalEnhanced stability compared to milbemycin
LatidectinMacrocyclic lactoneInsecticidalDifferent spectrum of activity

Lepimectin A4 stands out due to its enhanced efficacy and broader spectrum of activity against various pests compared to these similar compounds. Its unique mechanism of action also contributes to its effectiveness in pest control strategies .

Target Pest Spectrum and Crop-Specific Implementation Strategies

Lepimectin represents a significant advancement in macrocyclic lactone insecticides, functioning as a glutamate-gated chloride channel allosteric modulator derived from Streptomyces species fermentation [1] [2]. This 16-membered macrolide compound consists of two primary isomeric forms: Lepimectin A3 and Lepimectin A4, with the commercial formulation containing 80-100% Lepimectin A4 and 0-20% Lepimectin A3 [1] [3].

The compound demonstrates exceptional efficacy against a diverse spectrum of arthropod pests, particularly targeting thrips, mites, moths, and leaf-miners across multiple crop categories [1] [4]. Research conducted in Japan and Korea has established lepimectin as an effective control agent for vegetable, fruit, and ornamental crop protection systems [4].

Vegetable Crop Implementation

In vegetable production systems, lepimectin exhibits remarkable versatility across multiple crop families. For allium crops including onions, leeks, and shallots, field trials have demonstrated effective control of thrips populations with residue dissipation patterns following first-order kinetics with half-lives ranging from 1.7 to 1.9 days [5]. The compound shows particular effectiveness against Thysanoptera species while maintaining secondary control over aphid and mite populations [1] [6].

Brassicaceae crops such as cauliflower and cabbage benefit from lepimectin's broad-spectrum activity against lepidopteran larvae, particularly diamondback moth (Plutella xylostella), beet armyworm (Spodoptera exigua), and prodenia litura [6]. The compound's systemic properties enable effective control through both foliar applications and soil drenches, providing extended protection periods [1].

Solanaceous crops including peppers and sweet potato demonstrate enhanced yields when treated with lepimectin-containing formulations. Research indicates significant killing effects against homopteran pests, primarily aphids, pear psyllids, leafhoppers, plant hoppers, and whiteflies [6]. The compound's translaminar movement properties ensure effective penetration into plant tissues, providing residual activity against concealed feeding pests [7].

Fruit Crop Applications

Pome fruits including apple and pear crops show excellent response to lepimectin treatments, particularly for mite and moth control. The compound's effectiveness against Tetranychus species has been documented with LC50 values of 0.129-0.111 mg/L, demonstrating potent acaricidal activity comparable to commercial milbemycin standards [8]. Stone fruits such as peach benefit from lepimectin's dual action against both surface-feeding and internal feeding pests [1].

Cucurbitaceous fruits including melons demonstrate improved pest management outcomes when lepimectin is integrated into comprehensive pest control programs. The compound's effectiveness against thrips and aphid complexes provides critical protection during fruit development stages [1] [6].

Crop CategorySpecific CropsPrimary Target PestsSecondary Target PestsApplication Method
Vegetables - AlliumsOnions, Leeks, ShallotsThrips, Leaf-minersAphids, MitesFoliar spray, Soil drench
Vegetables - BrassicasCauliflower, CabbageThrips, Lepidoptera larvaeMites, AphidsFoliar spray
Vegetables - SolanaceaePeppers, Sweet PotatoThrips, Mites, MothsLeaf-miners, AphidsFoliar spray, Systemic
Vegetables - CucurbitsMelon, WatermelonThrips, AphidsMites, LepidopteraFoliar spray
Vegetables - Leafy GreensLettuce, Leafy VegetablesThrips, Leaf-minersAphids, MitesFoliar spray
Fruits - Pome FruitsApple, PearMites, Moths, ThripsLeaf-miners, AphidsFoliar spray, Systemic
Fruits - Stone FruitsPeach, Stone FruitsMites, MothsThrips, Leaf-minersFoliar spray
Fruits - Cucurbitaceae FruitsMelon, CantaloupeThrips, AphidsMites, LepidopteraFoliar spray
Ornamentals - GeneralOrnamental PlantsThrips, Mites, MothsLeaf-miners, AphidsFoliar spray

Ornamental Crop Protection

Ornamental plant production systems utilize lepimectin for comprehensive pest management programs targeting aesthetic damage prevention. The compound's broad-spectrum activity against thrips, mites, and moth complexes ensures maintenance of visual quality standards essential for commercial ornamental production [1] [4].

Sublethal Effects on Arthropod Physiology and Behavior

Lepimectin's mode of action involves binding to glutamate-gated chloride channels, resulting in increased chloride ion permeability and subsequent hyperpolarization of neuronal membranes [1] . This mechanism leads to flaccid paralysis of arthropod body wall muscles and blocks pharyngeal muscle peristalsis, ultimately causing feeding cessation and mortality [6].

Neurophysiological Impacts

The compound's interaction with glutamate-gated chloride channels represents a unique mechanism among contemporary insecticides. Research demonstrates that lepimectin functions as an allosteric modulator, enhancing channel activity and resulting in sustained chloride influx [10] [11]. This process disrupts normal neurotransmission patterns, leading to characteristic symptoms including hyperactivity followed by gradual movement reduction and eventual paralysis [12].

Sublethal exposure studies indicate that lepimectin affects multiple physiological systems beyond the primary nervous system targets. Arthropods exposed to sublethal concentrations exhibit altered feeding behavior, reduced locomotive activity, and disrupted reproductive physiology [13] [14]. These effects manifest as decreased food consumption, impaired navigation capabilities, and reduced oviposition rates in surviving individuals [15] [16].

Behavioral Modifications

Lepimectin exposure induces significant behavioral changes in target arthropods even at concentrations below lethal thresholds. Research on various arthropod species demonstrates that sublethal doses affect learning performance, orientation behavior, and social interactions [13] [14]. These behavioral modifications serve as important indicators of compound efficacy and contribute to overall pest population suppression.

Studies examining thrips behavior following lepimectin exposure reveal altered feeding patterns and reduced plant damage even when mortality rates remain low. This phenomenon contributes to the compound's overall effectiveness in crop protection systems by reducing pest pressure through multiple mechanisms beyond direct mortality [17] [18].

Physiological Stress Responses

Sublethal lepimectin exposure triggers significant physiological stress responses in arthropod systems. Research indicates alterations in detoxification enzyme activity, including changes in cytochrome P450, esterase, and glutathione S-transferase expression patterns [14] [19]. These enzymatic changes reflect the organism's attempt to metabolize and eliminate the compound, often resulting in reduced fitness and survival rates.

Reproductive physiology suffers considerable impact from sublethal lepimectin exposure. Studies document reduced fecundity, altered egg development, and decreased hatching success in exposed populations [15] [18]. These reproductive effects contribute to long-term population suppression beyond the immediate mortality effects of the compound.

Comparative Efficacy Analysis with Contemporary Acaricides

Lepimectin's performance relative to established acaricide and insecticide standards demonstrates superior or comparable efficacy across multiple pest categories. Comparative studies position lepimectin among the most effective contemporary compounds for integrated pest management programs [12] [20].

Efficacy Against Thrips Species

Field trials comparing lepimectin with established thrips control agents demonstrate consistent superior performance. Research indicates lepimectin achieves 85-95% control efficacy against thrips populations, comparing favorably with spinosad (88-95%), fipronil (86-92%), and significantly outperforming bifenazate (70-80%) [17] [12]. The compound's residual activity extends 7-14 days, providing sustained protection comparable to emamectin benzoate while exceeding the duration of spinosad treatments [17].

Acaricidal Performance Comparison

Against mite populations, lepimectin demonstrates exceptional efficacy with control rates of 90-98%, surpassing many contemporary acaricides [12] [8]. Comparative studies with cyflumetofen, bifenazate, and abamectin reveal lepimectin's superior initial knockdown effect and extended residual activity [12]. Research conducted under greenhouse conditions shows lepimectin achieving 95.88% mortality rates in Tetranychus urticae populations one day after treatment, maintaining 82.54% efficacy after 14 days [12].

Laboratory bioassays confirm lepimectin's potent acaricidal properties with LC50 values of 0.129 mg/L against Tetranychus cinnabarinus, demonstrating activity levels comparable to commercial milbemycin standards [8]. These results position lepimectin as a highly effective alternative to conventional acaricides while offering reduced environmental persistence compared to synthetic pyrethroids [20] [21].

Acaricide/InsecticideChemical ClassMode of ActionThrips Efficacy (%)Mites Efficacy (%)Residual Activity (days)
LepimectinMilbemycin derivativeGlutamate-gated Chloride channels85-9590-987-14
AbamectinAvermectinGlutamate-gated Chloride channels80-9085-955-10
MilbemectinMilbemycinGlutamate-gated Chloride channels82-8888-956-12
Emamectin BenzoateAvermectin derivativeGlutamate-gated Chloride channels78-8570-807-14
SpinosadSpinosynNicotinic acetylcholine receptors88-9560-755-8
FipronilPhenylpyrazoleGABA-gated Chloride channels86-9275-8510-15
BifenazateCarbazateMitochondrial complex III70-8090-968-12
Cyflumetofenβ-KetonitrileMitochondrial complex II75-8595-9810-16

Cross-Resistance Patterns

Lepimectin exhibits minimal cross-resistance with other insecticide classes due to its unique binding site within glutamate-gated chloride channels [21] [10]. This characteristic provides significant advantages in resistance management programs where populations have developed tolerance to conventional organophosphates, carbamates, or synthetic pyrethroids [20] [21].

Research examining lepimectin's performance against avermectin-resistant populations indicates maintained efficacy levels, suggesting distinct binding characteristics despite shared target sites [22]. These findings support lepimectin's utility in rotation programs designed to prevent or manage resistance development in critical pest species [6] [20].

Integrated Pest Management Compatibility

Target-site resistance in lepimectin represents one of the most well-characterized mechanisms of insecticide resistance, involving specific mutations in glutamate-gated chloride channels that directly reduce the binding affinity and efficacy of the compound [1] [2] [3]. The primary molecular target of lepimectin, like other avermectins and milbemycins, is the glutamate-gated chloride channel complex, which belongs to the cysteine-loop ligand-gated ion channel superfamily [4] [5]. These channels are essential for normal neuromuscular function in arthropods, and their disruption by lepimectin leads to paralysis and death of target pests.

The most extensively documented target-site mutations associated with lepimectin resistance occur in the glutamate-gated chloride channel subunits GluCl1 and GluCl3 [6] [7]. The G314D mutation in GluCl1 and the G326E mutation in GluCl3 represent the most significant target-site modifications, with the G326E mutation capable of reducing sensitivity to related compounds by more than 400-fold [7] [8]. These mutations have been identified in multiple pest species, including Tetranychus urticae and Plutella xylostella, demonstrating their widespread occurrence across taxonomically diverse arthropod groups [6] [7].

Functional validation studies using two-electrode voltage-clamp electrophysiology in Xenopus oocytes have confirmed that the G326E mutation completely abolishes the agonistic activity of abamectin and milbemycin A4 [7]. Similarly, corresponding mutations in related species, such as the G329D mutant of a Haemonchus contortus GluCl channel, have been shown to eliminate the ability to bind milbemycin A4 [7]. These findings demonstrate that target-site mutations can completely disrupt the molecular interaction between lepimectin and its primary binding site.

Recent research has identified additional novel mutations that contribute to the genetic diversity of target-site resistance mechanisms [7] [8]. The I321T mutation in GluCl3 has been discovered in multiple resistant populations of T. urticae, and functional characterization using CRISPR-Cas9 technology in Drosophila revealed that this mutation confers approximately threefold reduced susceptibility to abamectin [8]. Additionally, V327G and L329F mutations have been identified in GluCl3 of resistant populations, although their individual contributions to resistance phenotypes require further investigation [7].

The genetic inheritance patterns of target-site resistance to lepimectin and related compounds typically follow autosomal inheritance with varying degrees of dominance [1] [2] [3]. In Plutella xylostella, resistance to emamectin benzoate, which exhibits strong cross-resistance with lepimectin, has been characterized as an autosomal, incompletely recessive trait controlled by a single or few closely linked loci [1] [3]. This inheritance pattern has important implications for resistance management strategies, as recessive resistance alleles may persist at low frequencies in populations for extended periods before becoming phenotypically apparent.

Molecular screening of field populations has revealed that target-site mutations can reach fixation in highly resistant populations while remaining at intermediate frequencies in populations with moderate resistance levels [6] [7]. In European T. urticae populations, the G314D and G326E mutations have been documented at various frequencies, with some populations showing complete fixation of resistance alleles while others exhibit segregating populations [6] [7]. This variation in allele frequencies reflects the complex evolutionary dynamics operating in field populations under different selection pressures.

The absence of target-site mutations in some highly resistant populations indicates that additional resistance mechanisms must be operating independently or in combination with target-site modifications [1] [2]. Cloning and sequencing studies of the GluCl channel in emamectin benzoate-resistant strains of P. xylostella revealed no target-site mutations despite resistance levels exceeding 150-fold, suggesting that metabolic resistance mechanisms play a predominant role in these populations [1] [2]. This finding emphasizes the importance of considering multiple resistance mechanisms when investigating lepimectin resistance in field populations.

Metabolic Detoxification Pathways in Resistant Species

Metabolic detoxification represents the predominant mechanism of lepimectin resistance in many insect pest populations, involving the upregulation of enzyme systems that can metabolize and eliminate the compound before it reaches its target site [9] [1] [2]. The primary enzyme families involved in lepimectin detoxification include cytochrome P450 monooxygenases, UDP-glycosyltransferases, and carboxylesterases, each contributing to different aspects of the metabolic resistance phenotype [10] [11] [12].

Cytochrome P450 monooxygenases represent the most extensively studied and functionally significant group of detoxification enzymes in lepimectin resistance [12] [13] [14]. These enzymes catalyze the oxidative metabolism of xenobiotics through hydroxylation, epoxidation, and other oxidative transformations that generally increase the water solubility of compounds and facilitate their elimination [10] [15]. In lepimectin-resistant populations, multiple P450 gene families have been identified as contributors to the resistance phenotype, including CYP6AE, CYP340, CYP9A, CYP306A1, and CYP324F1 families [12] [13] [14].

The CYP340 gene family has been specifically implicated in lepimectin and related compound resistance through functional studies in Spodoptera frugiperda [12]. RNA interference experiments targeting CYP340L16 significantly increased the susceptibility of S. frugiperda to tetraniliprole, spinetoram, and emamectin benzoate, demonstrating the direct involvement of this P450 in metabolic resistance [12]. Additional CYP340 family members, including CYP340AX8v2 and CYP340AA4, have shown specific contributions to resistance against particular compounds within the macrocyclic lactone class [12].

Synergist studies using piperonyl butoxide, a specific inhibitor of cytochrome P450 enzymes, have provided compelling evidence for the role of P450-mediated metabolism in lepimectin resistance [1] [2] [16]. In emamectin benzoate-resistant strains of P. xylostella, piperonyl butoxide treatment increased the toxicity of emamectin benzoate by tenfold, indicating that P450 enzymes were responsible for a significant portion of the resistance phenotype [1] [2]. Similar synergistic effects have been documented in other lepidopteran species, confirming the widespread importance of P450-mediated resistance [16].

UDP-glycosyltransferases represent an emerging class of detoxification enzymes that contribute to lepimectin resistance through conjugation reactions that facilitate compound elimination [6] [17] [18]. These phase II detoxification enzymes catalyze the transfer of glucuronic acid or other sugar moieties to xenobiotics, creating water-soluble conjugates that can be readily excreted [17] [18]. Functional expression studies have confirmed that multiple UGT enzymes can glycosylate abamectin and milbemectin, and overexpression of UGT genes has been documented in resistant arthropod populations [6] [17].

The UGT2B10 gene has been specifically characterized for its role in insecticide detoxification, with CRISPR-Cas9 knockout studies demonstrating increased sensitivity to multiple insecticide classes including compounds structurally related to lepimectin [17]. Knockout of UGT2B10 in Helicoverpa armigera resulted in significantly increased sensitivity to fenvalerate, deltamethrin, cyantraniliprole, acetamiprid, and lufenuron, with sensitivity indices ranging from 2.25- to 3.56-fold [17]. These findings suggest that UGT-mediated detoxification may contribute to broad-spectrum resistance patterns that include lepimectin and related macrocyclic lactones.

Carboxylesterase enzymes contribute to lepimectin resistance through hydrolytic cleavage of ester bonds, although their role appears to be less prominent compared to P450 and UGT enzymes [11] [16]. In permethrin-resistant populations of Culex quinquefasciatus, esterase genes including alpha-esterase and esterase B1 were overexpressed alongside P450 genes, suggesting coordinated upregulation of multiple detoxification pathways [11]. The fold-overexpression of esterase genes ranged from 2.5-fold in adults to 9-fold in larvae, indicating developmental stage-specific regulation of detoxification enzyme expression [11].

Gene expression analysis has revealed that metabolic resistance to lepimectin and related compounds involves constitutive overexpression of detoxification genes rather than inducible responses [13] [19] [20]. In Spodoptera exigua, multiple CYP6AE genes were significantly overexpressed in resistant strains, with CYP6AE70 showing particularly high expression levels [13]. Functional validation through transgenic expression in Drosophila and metabolic assays with recombinant proteins confirmed that CYP6AE70 could efficiently metabolize multiple insecticides, demonstrating the biochemical basis of P450-mediated resistance [13].

The tissue-specific distribution of detoxification enzymes provides insights into the anatomical basis of metabolic resistance [16]. In permethrin-resistant house flies, constitutively overexpressed and permethrin-induced P450 genes were primarily expressed in abdominal tissues, where the primary detoxification organs are located [16]. This finding suggests that resistance is mediated by enhanced detoxification capacity in specific anatomical compartments rather than generalized upregulation throughout the insect body.

Cross-Resistance Patterns with Structurally Related Compounds

Cross-resistance patterns between lepimectin and structurally related macrocyclic lactones reflect shared molecular targets and overlapping resistance mechanisms, creating significant challenges for resistance management in agricultural systems [1] [2] [3] [21]. The extent of cross-resistance varies considerably depending on the specific compounds involved, the resistance mechanisms present in the population, and the evolutionary history of insecticide exposure in the target pest species.

The strongest cross-resistance patterns occur between lepimectin and other compounds that target glutamate-gated chloride channels, particularly within the avermectin and milbemycin chemical classes [1] [2] [3] [21]. In emamectin benzoate-resistant strains of Plutella xylostella, clear cross-resistance was documented to abamectin and lepimectin, with resistance ratios indicating shared resistance mechanisms operating across these compounds [1] [2] [3]. Similarly, in Phthorimaea absoluta, abamectin-resistant populations showed cross-resistance ratios of 1,893,000-fold to emamectin benzoate and 4,506-fold to milbemectin, demonstrating the extremely high levels of cross-resistance that can develop within this chemical class [21].

Target-site mutations represent a primary mechanism underlying cross-resistance patterns, as modifications to glutamate-gated chloride channels affect the binding and efficacy of all compounds that interact with these receptors [6] [22] [7]. The G314D mutation in GluCl1 and G326E mutation in GluCl3 have been associated with resistance to both abamectin and milbemectin in Tetranychus urticae populations [6] [7]. Functional validation studies demonstrated that the G326E mutation completely abolished the agonistic activity of both abamectin and milbemycin A4, indicating that this single amino acid change can confer broad-spectrum resistance across the macrocyclic lactone chemical class [7].

The I321T mutation in GluCl3 represents a more recently discovered target-site modification that contributes to cross-resistance patterns with variable phenotypic effects [7] [8]. While this mutation was associated with abamectin resistance in field populations of T. urticae, functional characterization revealed complex interactions with resistance phenotypes that varied depending on genetic background and experimental conditions [8]. CRISPR-Cas9 studies in Drosophila confirmed that the I321T mutation conferred threefold reduced susceptibility to abamectin, but the magnitude of resistance was considerably lower than that observed for the G326E mutation [8].

Metabolic resistance mechanisms contribute to cross-resistance patterns through the upregulation of enzyme systems capable of detoxifying multiple structurally related compounds [12] [6] [13]. Cytochrome P450 enzymes often exhibit broad substrate specificity, allowing them to metabolize various macrocyclic lactones with similar structural features [13] [15]. In Spodoptera frugiperda, CYP340L16 was demonstrated to contribute to resistance against tetraniliprole, spinetoram, and emamectin benzoate, indicating that single P450 enzymes can confer cross-resistance to multiple compound classes [12].

Cross-resistance patterns between macrocyclic lactones and other insecticide classes have been documented in several pest species, suggesting that some resistance mechanisms may have broader impacts than initially anticipated [1] [2] [3]. In P. xylostella, emamectin benzoate-resistant strains exhibited resistance to chlorantraniliprole, lufenuron, spinetoram, indoxacarb, fipronil, dieldrin, endosulfan, and lambda-cyhalothrin, demonstrating a remarkable multi-resistance profile [1] [3]. This pattern suggests that metabolic resistance mechanisms or other factors may contribute to resistance across diverse chemical classes.

The correlation between abamectin and milbemectin resistance in European T. urticae populations illustrates the complex relationship between cross-resistance and operational significance [6]. While clear correlations were observed between resistance levels to these compounds, milbemectin resistance levels remained relatively low compared to abamectin resistance, leading researchers to conclude that the observed cross-resistance was probably not of operational importance [6]. This finding highlights the importance of distinguishing between detectable cross-resistance and levels that would compromise field efficacy.

Interestingly, some studies have documented the absence of cross-resistance between structurally related compounds, indicating that resistance mechanisms can be highly specific [23]. In Orius laevigatus, laboratory selection for emamectin resistance resulted in strains that showed no cross-resistance to abamectin, despite both compounds belonging to the same mode of action group [23]. This finding suggests that resistance mechanisms may be more compound-specific than mode of action-specific in some cases, potentially offering opportunities for resistance management through compound rotation within chemical classes.

The relationship between moxidectin and other macrocyclic lactones provides insights into how structural differences can influence cross-resistance patterns [24]. Moxidectin, a milbemycin derivative, often remains effective against populations resistant to avermectins such as abamectin and ivermectin [24]. This differential efficacy has been attributed to reduced interaction with ABC efflux transporters, different pharmacokinetic properties, and potentially distinct binding characteristics at the target site [24]. These findings suggest that structural modifications within the macrocyclic lactone class may offer strategies for overcoming existing resistance.

XLogP3

5.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

719.36694689 g/mol

Monoisotopic Mass

719.36694689 g/mol

Heavy Atom Count

52

UNII

I9Z29I000J

Use Classification

Agrochemicals -> Pesticides

Dates

Last modified: 08-10-2024

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